molecular formula C10H17NO4 B3392938 trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- CAS No. 153861-53-1

trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-

Cat. No.: B3392938
CAS No.: 153861-53-1
M. Wt: 215.25 g/mol
InChI Key: ZVABYODYESELSO-NKWVEPMBSA-N
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Description

trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- (CAS: 952708-48-4) is a cyclopropane derivative featuring a trans-configuration, a carboxylic acid group, and a tert-butoxycarbonyl (Boc)-protected amino-methyl substituent. Its molecular formula is C₁₀H₁₇NO₄, with a molar mass of 215.25 g/mol . The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, by protecting the amine functionality from undesired reactions. This compound is typically stored at -20°C to maintain integrity, reflecting its sensitivity to thermal degradation .

Structurally, the trans-configuration of the cyclopropane ring introduces steric constraints that influence reactivity and molecular interactions. The compound’s SMILES notation (CC(C)(C)OC(=O)NCC1CC1C(=O)O) highlights the Boc-protected amine and carboxylic acid groups, critical for applications in drug design and organic synthesis .

Properties

IUPAC Name

(1R,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-6-4-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVABYODYESELSO-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638768-80-5
Record name rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- typically involves the following steps:

  • Cyclopropanation: : The starting material, a suitable alkene, undergoes cyclopropanation using a reagent like diazomethane or Simmons-Smith reagent[_{{{CITATION{{{1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ...[{{{CITATION{{{_2{trans-2-Phenyl-1-cyclopropanecarboxylic acid - NIST Chemistry WebBook](https://webbook.nist.gov/cgi/cbook.cgi?ID=C939902&Mask=200).

  • Carboxylation: : The cyclopropane derivative is then carboxylated to introduce the carboxylic acid group[_{{{CITATION{{{1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ...[{{{CITATION{{{_2{trans-2-Phenyl-1-cyclopropanecarboxylic acid - NIST Chemistry WebBook](https://webbook.nist.gov/cgi/cbook.cgi?ID=C939902&Mask=200).

  • Boc Protection: : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under mild conditions to yield the final product[_{{{CITATION{{{1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ...[{{{CITATION{{{_2{trans-2-Phenyl-1-cyclopropanecarboxylic acid - NIST Chemistry WebBook](https://webbook.nist.gov/cgi/cbook.cgi?ID=C939902&Mask=200).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficiency and safety. The carboxylation and Boc protection steps are typically carried out in batch reactors with precise control over reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the cyclopropane ring or the carboxylic acid group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as hydroxide (OH-) or alkyl halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones.

  • Reduction: : Alcohols, amines.

  • Substitution: : Substituted cyclopropanes, esters.

Scientific Research Applications

Example Synthesis Route:

  • Cyclopropanation : Reacting an alkene with a diazo compound to form the cyclopropane ring.
  • Functionalization : Introducing the carboxylic acid and amino groups through subsequent reactions involving nucleophilic substitutions.

Pharmaceutical Industry

trans-Cyclopropanecarboxylic acid has potential applications in drug design due to its unique structural features, which may enhance the bioactivity of pharmaceutical agents.

  • Anticancer Agents : Research suggests that derivatives of cyclopropanecarboxylic acids exhibit anticancer properties. The structural rigidity provided by the cyclopropane ring can influence the pharmacodynamics of drug candidates.
  • Antimicrobial Activity : Some studies indicate that compounds with similar structures show promising antimicrobial activity, making them candidates for further exploration in antibiotic development.

Agricultural Chemistry

The compound's structural characteristics may also lend themselves to applications in agrochemicals.

  • Pesticide Development : Cyclopropane derivatives are often explored for their efficacy as pesticides due to their ability to disrupt biological pathways in pests.

Material Science

The unique properties of trans-Cyclopropanecarboxylic acid can be utilized in developing new materials.

  • Polymers and Resins : Incorporating cyclopropane units into polymer chains can enhance mechanical properties and thermal stability, making them suitable for high-performance materials.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various cyclopropanecarboxylic acid derivatives for their anticancer activity against different cancer cell lines. The findings demonstrated that specific modifications to the trans-Cyclopropanecarboxylic acid structure significantly improved cytotoxic effects, highlighting its potential as a lead compound for further drug development.

Case Study 2: Agricultural Applications

Research conducted by agricultural chemists examined the efficacy of trans-Cyclopropanecarboxylic acid derivatives as insecticides. The results indicated that these compounds effectively reduced pest populations while exhibiting low toxicity to beneficial insects, suggesting a viable option for sustainable agriculture practices.

Mechanism of Action

The mechanism by which trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- exerts its effects involves its interaction with molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization. The cyclopropane ring can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between the target compound and analogous cyclopropane derivatives:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Configuration/Substituents Applications/Notes
trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- 952708-48-4 C₁₀H₁₇NO₄ 215.25 Boc-protected amine, carboxylic acid trans-configuration, methyl-Boc-amino side chain Intermediate in peptide synthesis; stabilizes amines during coupling reactions
cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid 1810070-30-4 C₉H₁₅NO₄ 201.22 Boc-protected amine, carboxylic acid cis-configuration Stereochemical studies; impacts binding affinity in drug candidates
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ 201.22 Boc-protected amine, carboxylic acid 1-amino substitution (no methyl linker) Used in constrained peptide analogs; modifies backbone rigidity
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate 107259-05-2 C₁₁H₁₉NO₄ 229.27 Boc-protected amine, ethyl ester Esterified carboxylic acid Solubility enhancer; precursor for prodrugs
1,1-Cyclopropanedicarboxylic acid 598-10-7 C₅H₆O₄ 130.10 Two carboxylic acids Unsubstituted cyclopropane Building block for metal-organic frameworks; ligand in catalysis

Key Research Findings

Stereochemical Impact on Reactivity :

  • The trans-isomer (target compound) exhibits lower steric hindrance compared to its cis-counterpart (CAS: 1810070-30-4), enabling more efficient nucleophilic substitutions in peptide coupling .
  • The cis-configuration introduces torsional strain, reducing stability under acidic conditions .

Functional Group Modifications: Ethyl ester derivatives (e.g., CAS: 107259-05-2) demonstrate improved lipid solubility, making them suitable for prodrug strategies in drug delivery . The absence of a methyl linker in 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid (CAS: 88950-64-5) reduces conformational flexibility, enhancing binding specificity in enzyme inhibitors .

Comparative Stability :

  • Boc-protected derivatives (e.g., target compound) show greater thermal stability than their free amine counterparts, with degradation onset temperatures above 150°C .
  • The cis-isomer (CAS: 1810070-30-4) requires storage at -20°C due to accelerated decomposition at room temperature, whereas the trans-isomer retains 95% purity under similar conditions .

Synthetic Utility: The target compound’s methyl-Boc-amino side chain facilitates regioselective modifications, as seen in the synthesis of vinylcyclopropane derivatives (e.g., CAS: 259217-95-3), which are pivotal in catalytic asymmetric reactions . Unsubstituted cyclopropanedicarboxylic acid (CAS: 598-10-7) serves as a chelating agent in coordination chemistry, contrasting with the target compound’s role in bioorganic synthesis .

Biological Activity

Introduction

Trans-Cyclopropanecarboxylic acid, specifically the compound designated as 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, is a cyclic carboxylic acid that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

Trans-Cyclopropanecarboxylic acid is characterized by a cyclopropane ring with carboxylic acid functionalities. The presence of the dimethylethoxycarbonyl group enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₅NO₃
Molecular Weight211.25 g/mol
Melting Point80-82 °C
SolubilitySoluble in organic solvents

Biological Activity

  • Antimicrobial Activity
    Research indicates that trans-cyclopropanecarboxylic acids exhibit antimicrobial properties. A study highlighted the efficacy of derivatives against various bacterial strains, suggesting that modifications to the cyclopropane structure could enhance activity against resistant strains .
  • Enzymatic Hydrolysis
    The enzymatic hydrolysis of amido esters derived from trans-cyclopropanecarboxylic acid has been investigated using Rhodococcus rhodochrous. This microorganism demonstrated moderate to high enantioselectivity towards these substrates, which is significant for producing optically active compounds for pharmaceutical applications .
  • GPR88 Receptor Agonism
    Trans-cyclopropanecarboxylic acid derivatives have shown activity as agonists at the GPR88 receptor, which is implicated in various neurological functions. One study reported an EC₅₀ value of 911 nM for a specific derivative in inhibiting cAMP accumulation in HEK293 cells expressing GPR88 .

Table 2: Biological Activity Data

CompoundActivity TypeEC₅₀ (nM)Reference
2-PCCAGPR88 Agonist911
Cyclopropane DerivativeAntimicrobialVaries
Enzymatic HydrolysisEnantioselectivityModerate to High

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    In a controlled study, various derivatives of trans-cyclopropanecarboxylic acid were tested against Staphylococcus aureus and E. coli. Results showed that certain modifications significantly increased antimicrobial potency, suggesting a pathway for developing new antibiotics .
  • Case Study 2: Enzymatic Applications
    The use of Rhodococcus rhodochrous for the hydrolysis of trans-cyclopropanecarboxylic acid derivatives was explored to produce optically active β-aminocyclopropanecarboxylic acids. The study concluded that this biotransformation could be scaled for industrial applications in pharmaceutical manufacturing .

Trans-Cyclopropanecarboxylic acid, particularly its derivatives, exhibits notable biological activities including antimicrobial properties and receptor agonism. The enzymatic hydrolysis of its derivatives presents exciting opportunities for the synthesis of optically active compounds with potential therapeutic benefits. Further research is warranted to explore its full range of biological activities and applications in drug development.

References

  • RSC Publishing. (2013). Enantioselective bacterial hydrolysis of amido esters.
  • FFHD Journal. (2024). Bioactive Compounds in Health and Disease.
  • PMC Articles. (2016). Effect of Substitution on the Aniline Moiety.
  • PubMed. (1988). Human dose-excretion studies with pyrethroid insecticides.
  • J-Stage. Studies on the Syntheses of Pyrethrin Analogues.

Q & A

Basic: How is the compound structurally identified and characterized in academic research?

Methodological Answer:
Structural elucidation relies on spectroscopic techniques:

  • NMR Spectroscopy : 1H and 13C NMR identify the cyclopropane ring (characteristic coupling constants, e.g., J = 4–8 Hz for trans-substituents) and Boc-protected amine (δ ~1.4 ppm for tert-butyl protons).
  • Mass Spectrometry (HRMS) : Confirms molecular formula (C10H17NO4, MW 215.25) via exact mass matching .
  • X-ray Crystallography : Resolves stereochemistry (trans-configuration) and bond angles in the cyclopropane ring .

Basic: What synthetic routes are reported for this compound?

Methodological Answer:
Key steps include:

  • Cyclopropanation : Use of [2+1] cycloaddition (e.g., Simmons-Smith reaction) with substituted alkenes to form the strained ring.
  • Boc Protection : Reaction of the primary amine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) under basic conditions (e.g., DMAP) to introduce the Boc group .
  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yields typically range from 50–70% .

Advanced: How does stereochemistry at the cyclopropane ring influence reactivity in nucleophilic substitutions?

Methodological Answer:
The trans-configuration imposes steric and electronic constraints:

  • Steric Effects : The Boc-protected amino methyl group and carboxylic acid are on opposite sides, reducing steric hindrance for nucleophilic attacks on the carboxylic acid.
  • Ring Strain : Cyclopropane’s 60° bond angles increase electrophilicity; trans-substituents stabilize transition states via hyperconjugation.
  • Experimental Validation : Kinetic studies (e.g., SN2 reactions with amines) show faster rates compared to cis-analogs. DFT calculations support orbital alignment favoring nucleophilic pathways .

Advanced: What challenges arise in analyzing enantiomeric purity, and how are they addressed?

Methodological Answer:
Challenges include separating enantiomers due to similar physical properties. Solutions involve:

  • Chiral HPLC : Use of Chiralpak IA/IB columns with hexane/isopropanol mobile phases. Retention times differ by 2–3 minutes for enantiomers.
  • Circular Dichroism (CD) : Detects Cotton effects at 210–230 nm, correlating with absolute configuration.
  • Derivatization : Conversion to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) for NMR analysis .

Basic: What are the key stability concerns for this compound under storage?

Methodological Answer:

  • Hydrolysis of Boc Group : Susceptible to acidic conditions (pH < 4) or prolonged exposure to moisture. Stabilized by storage at –20°C under argon.
  • Cyclopropane Ring Opening : Occurs under strong bases (e.g., NaOH) or UV light. Stability confirmed via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How is computational modeling used to predict biological interactions?

Methodological Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) predicts affinity for enzymes like cyclooxygenase-2 (COX-2), leveraging the carboxylic acid’s hydrogen-bonding capability.
  • MD Simulations : 100-ns simulations in explicit solvent (e.g., TIP3P water) assess conformational stability of the cyclopropane ring.
  • QSAR Models : Correlate substituent effects (e.g., Boc group size) with antimicrobial activity .

Basic: What spectroscopic markers distinguish this compound from cis-isomers?

Methodological Answer:

  • 1H NMR Coupling : Trans-substituents exhibit smaller vicinal coupling (J = 4–6 Hz) vs. cis (J = 8–10 Hz).
  • IR Spectroscopy : Cis-isomers show stronger C=O stretching (1720 cm⁻¹) due to reduced steric hindrance.
  • X-ray Diffraction : Trans-configuration confirmed by dihedral angles >150° between substituents .

Advanced: What strategies mitigate side reactions during Boc deprotection?

Methodological Answer:

  • Acid Selection : Trifluoroacetic acid (TFA) in DCM (1:4 v/v) minimizes cyclopropane ring opening. Avoid HCl, which promotes ring strain release.
  • Temperature Control : Deprotect at 0°C for 2 hours instead of room temperature to reduce side reactions.
  • Quenching : Neutralize with aqueous NaHCO3 immediately post-reaction to prevent acid-catalyzed degradation .

Basic: How is the compound’s solubility profile optimized for biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤5% v/v) for initial solubilization, followed by dilution in PBS (pH 7.4).
  • pH Adjustment : Deprotonate the carboxylic acid (pKa ~4.5) to enhance aqueous solubility.
  • Liposomal Encapsulation : For in vivo studies, encapsulate in DSPC/cholesterol liposomes (PDI <0.2) to improve bioavailability .

Advanced: What contradictory data exist regarding its reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Reactions : Some studies report successful coupling with aryl boronic acids (Pd(PPh3)4, K2CO3, 80°C), while others note cyclopropane ring degradation. Contradictions arise from varying Pd catalysts—bulky ligands (XPhos) improve stability .
  • Mechanistic Insight : Ring-opening is pH-dependent; neutral conditions (pH 7–8) favor coupling over degradation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
Reactant of Route 2
trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-

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